molecular formula C15H13N3O3S B2933394 6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946219-01-8

6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2933394
CAS No.: 946219-01-8
M. Wt: 315.35
InChI Key: AZDMKHCWULQJEM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione family, characterized by a bicyclic scaffold fused with pyrimidine and pyrrole rings.

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-14-12-10(8-18(14)7-9-3-1-5-21-9)16-15(20)17-13(12)11-4-2-6-22-11/h1-6,13H,7-8H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDMKHCWULQJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C15H13N3O3S
  • Molecular Weight : 315.35 g/mol
  • IUPAC Name : 6-(furan-2-ylmethyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate furan and thiophene moieties into a pyrrolopyrimidine scaffold. The methods employed often utilize various catalysts and solvents to enhance yield and purity.

Biological Activity Overview

The biological activities of this compound are primarily associated with its interactions with cellular targets and pathways. Research has indicated several potential pharmacological effects:

  • Antitumor Activity : Preliminary studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The compound's structure suggests it may inhibit key enzymes involved in tumor growth.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to enhance this activity through membrane disruption.
  • Enzyme Inhibition : Certain studies indicate that this compound may act as an inhibitor of specific enzymes related to metabolic pathways in cancer cells, thus providing a potential therapeutic avenue for treatment.

Case Study 1: Antitumor Efficacy

A study published in PubMed evaluated the efficacy of pyrrolo[3,4-d]pyrimidine derivatives against human tumor cells. The results indicated that compounds similar to this compound exhibited nanomolar potency against KB and IGROV1 cell lines. Notably, the selectivity for folate receptors was highlighted as a significant mechanism of action .

Case Study 2: Antimicrobial Activity

In a separate investigation focused on antimicrobial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with similar structural features showed effective inhibition of bacterial growth .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorNanomolar inhibition of tumor cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibition of metabolic enzymes

Scientific Research Applications

6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that is considered a useful research compound with a molecular formula of C15H13N3O3SC_{15}H_{13}N_3O_3S and a molecular weight of 315.35 g/mol.

This compound has potential biological activities associated with its interactions with cellular targets and pathways. Research has indicated several potential pharmacological effects such as:

  • Antitumor Activity Preliminary studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The compound's structure suggests it may inhibit key enzymes involved in tumor growth.
  • Antimicrobial Properties Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to enhance this activity through membrane disruption.
  • Enzyme Inhibition Certain studies indicate that this compound may act as an inhibitor of specific enzymes related to metabolic pathways in cancer cells, thus providing a potential therapeutic avenue for treatment.

Antitumor Efficacy

A study published in PubMed evaluated the efficacy of pyrrolo[3,4-d]pyrimidine derivatives against human tumor cells. The results indicated that compounds similar to this compound exhibited nanomolar potency against KB and IGROV1 cell lines. Selectivity for folate receptors was highlighted as a significant mechanism of action.

Antimicrobial Activity

In a separate investigation focused on antimicrobial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with similar structural features showed effective inhibition of bacterial growth.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents at positions 4 and 6 significantly alter molecular weight, melting points, and solubility. Below is a comparative table based on the evidence:

Compound Name / Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Source
Target Compound : 6-(Furan-2-ylmethyl)-4-(Thiophen-2-yl) Not explicitly given Estimated ~340–360 Not reported Not reported Likely C=O (1680–1799 cm⁻¹), aromatic C-H (3100 cm⁻¹) N/A
4j : 4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl) C₁₉H₁₇N₃O₃ 335.36 ~220 87 IR: 3640 (OH), 1680 (C=O), 1500 (C=C aromatic)
12a : 4-Phenyl-6-(thiophen-2-yl) C₁₄H₁₂N₂O₂S 272.32 Not reported Not reported ¹³C NMR: 161.1, 179.9 (C=O); Elemental: C 61.75%
14c : 4-(3,4,5-Trimethoxyphenyl)-6-(thiophen-2-yl) C₁₇H₁₆O₅S₃ 396.49 160–162 82 IR: 1713 (C=O); MS: m/z 396.50
Compound 2 : 8-Phenyl-6-(thiophen-2-yl) Not explicitly given Not reported Not reported Not reported Synthesized via oxalyl chloride/DMF; yellow powder

Key Observations :

  • Hydroxy/Methoxy Groups : Compound 4j (hydroxyphenyl/methoxyphenyl) exhibits a higher melting point (~220°C) compared to 14c (160–162°C), likely due to hydrogen bonding from the hydroxyl group .
  • Thiophene vs. Furan : Thiophene-containing compounds (e.g., 12a , 14c ) show distinct ¹³C NMR shifts (δ 127.5–140.5 for thiophene carbons) and IR carbonyl peaks near 1710–1799 cm⁻¹, consistent with electron-withdrawing sulfur effects . Furan derivatives (e.g., the target compound) may display similar C=O stretches but altered solubility due to oxygen’s electronegativity.
  • Synthetic Yields : Trimethoxyphenyl-substituted 14c (82% yield) and 4j (87% yield) demonstrate high efficiency in cyclocondensation reactions, suggesting that electron-rich aromatic groups favor reaction completion .

Structural and Functional Group Variations

Position 4 Modifications:
  • Phenyl/Substituted Phenyl (4j , 12a ): Hydroxyl or methoxy groups improve water solubility but may reduce membrane permeability .
Position 6 Modifications:
  • Allyl/Chlorophenyl (–7): Aliphatic chains (e.g., allyl in CAS 455949-77-6) lower molecular rigidity, affecting crystallinity and melting points .

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